1-(Dimethoxymethyl)-4-methoxybenzene

Catalog No.
S662289
CAS No.
2186-92-7
M.F
C10H14O3
M. Wt
182.22 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
1-(Dimethoxymethyl)-4-methoxybenzene

CAS Number

2186-92-7

Product Name

1-(Dimethoxymethyl)-4-methoxybenzene

IUPAC Name

1-(dimethoxymethyl)-4-methoxybenzene

Molecular Formula

C10H14O3

Molecular Weight

182.22 g/mol

InChI

InChI=1S/C10H14O3/c1-11-9-6-4-8(5-7-9)10(12-2)13-3/h4-7,10H,1-3H3

InChI Key

NNHYAHOTXLASEA-UHFFFAOYSA-N

SMILES

COC1=CC=C(C=C1)C(OC)OC

Canonical SMILES

COC1=CC=C(C=C1)C(OC)OC

Anisaldehyde dimethyl acetal is a clear, colorless to light yellow liquid. The flash point for anisaldehyde dimethyl acetal is 114.0°C. It undergoes allylation reactions with allyltrimethylsilane catalysed by Iron(III) chloride. Anisaldehyde dimethyl acetal undergoes ytterbium-catalyzed tandem carboalkoxylation/Friedel–Crafts reaction with 1-phenylbenzylidenecyclopropane to yield 1-(p-anisyl)-2-(2-methoxyethyl)-3-phenylindene.

1-(Dimethoxymethyl)-4-methoxybenzene, commonly known as p-anisaldehyde dimethyl acetal, is a widely utilized synthetic reagent primarily procured as a diol-protecting group precursor and a building block for fine chemicals. As an electron-rich aromatic acetal, it forms p-methoxybenzylidene (PMP) acetals that offer distinct kinetic and orthogonal reactivity profiles compared to standard benzylidene or isopropylidene groups. Commercially, it is valued for enabling anhydrous transacetalization workflows, offering established stability against basic, reducing, and nucleophilic conditions, while providing highly selective, mild deprotection pathways critical for complex multi-step syntheses[1].

Substituting 1-(Dimethoxymethyl)-4-methoxybenzene with standard benzylidene precursors (e.g., benzaldehyde dimethyl acetal) or aliphatic acetonide reagents (e.g., 2,2-dimethoxypropane) fundamentally alters downstream deprotection logic. While standard benzylidene acetals require strongly acidic or reductive (hydrogenolysis) conditions for removal, the p-methoxy-substituted ring of PMP acetals permits selective oxidative cleavage using DDQ or CAN [1]. This critical difference allows chemists to unmask diols without compromising co-existing acid-sensitive silyl ethers or base-sensitive esters. Furthermore, substituting the dimethyl acetal form with the parent p-anisaldehyde introduces water during the condensation phase, which can degrade moisture-sensitive substrates and reduce overall coupling yields, making the dimethyl acetal the strict procurement requirement for anhydrous workflows [2].

Selective Oxidative Cleavage via DDQ in Orthogonal Deprotection

p-Methoxybenzylidene acetals formed from 1-(Dimethoxymethyl)-4-methoxybenzene can be oxidatively cleaved using DDQ (2,3-dichloro-5,6-dicyanobenzoquinone) in aqueous organic solvents, typically yielding 85–98% of the deprotected or regioselectively opened product [1]. In contrast, standard benzylidene acetals (formed from benzaldehyde dimethyl acetal) are completely inert to DDQ under identical conditions, providing a reliable orthogonal switch [2].

Evidence DimensionSusceptibility to DDQ oxidative cleavage
Target Compound DataRapid cleavage (85-98% yield of opened product)
Comparator Or BaselineBenzaldehyde dimethyl acetal (Inert to DDQ)
Quantified Difference>85% yield vs. 0% yield under DDQ conditions
ConditionsDDQ (1.2-1.5 equiv), DCM/H2O or MeCN/H2O, room temperature

Procuring the p-methoxy derivative is mandatory for multi-step syntheses requiring orthogonal deprotection in the presence of other acid-labile or reducible protecting groups.

Accelerated Acidic Hydrolysis Kinetics

The electron-donating p-methoxy group significantly stabilizes the intermediate oxonium ion during acidic cleavage. Consequently, p-methoxybenzylidene acetals hydrolyze approximately 10 times faster than unsubstituted benzylidene acetals under matched acidic conditions .

Evidence DimensionRelative rate of acid-catalyzed hydrolysis
Target Compound Data~10x relative rate
Comparator Or BaselineBenzaldehyde dimethyl acetal (1x relative rate)
Quantified Difference10-fold acceleration in hydrolysis kinetics
ConditionsDilute acidic conditions (e.g., 80% aq. acetic acid at room temperature)

Allows for the use of milder acidic deprotection conditions, minimizing degradation of sensitive APIs or complex intermediates during late-stage processing.

Anhydrous Transacetalization for Moisture-Sensitive Substrates

Utilizing 1-(Dimethoxymethyl)-4-methoxybenzene allows for diol protection via acid-catalyzed transacetalization, releasing volatile methanol rather than water [2]. This anhydrous pathway routinely achieves high yields for moisture-sensitive substrates where direct condensation with p-anisaldehyde (which generates water) causes substrate degradation or stalling equilibria[1].

Evidence DimensionReaction byproduct and equilibrium driving force
Target Compound DataGenerates methanol (easily removed, enables anhydrous conditions)
Comparator Or Baselinep-Anisaldehyde (Generates water, requires harsh azeotropic removal)
Quantified DifferencePrevents aqueous degradation during the protection step
ConditionsCatalytic CSA or TsOH, non-aqueous solvent (DCM or Toluene), room temperature to reflux

Procuring the dimethyl acetal form is critical for maximizing yields and preserving molecular integrity when protecting highly sensitive, complex diol intermediates.

Orthogonal Protecting Group Strategies in Carbohydrate Synthesis

Due to its selective cleavage by DDQ, this compound is a standard reagent for installing p-methoxybenzylidene (PMP) acetals on 4,6-diols of hexopyranosides. It allows chemists to selectively unmask these positions while leaving other protecting groups (like benzyl ethers or silyl ethers) intact, which is essential for synthesizing complex oligosaccharides and glycoconjugate vaccines [1].

Regioselective Ring Opening for Mono-Protection

PMP acetals derived from this reagent can be regioselectively opened using reducing agents (like DIBAL-H) or oxidative methods (DDQ under anhydrous conditions with halides) to yield selectively protected mono-alcohols (e.g., 4-O-p-methoxybenzyl ethers). This is frequently utilized in the total synthesis of macrolides and polyketides where precise spatial control of hydroxyl groups is required.

Mild Deprotection Workflows in API Manufacturing

For active pharmaceutical ingredients containing highly acid-sensitive functional groups (such as acetonides or delicate glycosidic linkages), the 10-fold faster hydrolysis rate of PMP acetals compared to standard benzylidene acetals allows for deprotection using very mild acids (e.g., dilute acetic acid), preventing yield losses from side reactions [2].

XLogP3

1.5

UNII

XTE77A5ET4

GHS Hazard Statements

Not Classified;
Reported as not meeting GHS hazard criteria by 84 of 85 companies (only ~ 1.2% companies provided GHS information). For more detailed information, please visit ECHA C&L website

Other CAS

2186-92-7

Wikipedia

P-(dimethoxymethyl)anisole

General Manufacturing Information

Benzene, 1-(dimethoxymethyl)-4-methoxy-: ACTIVE

Dates

Last modified: 08-15-2023

Explore Compound Types